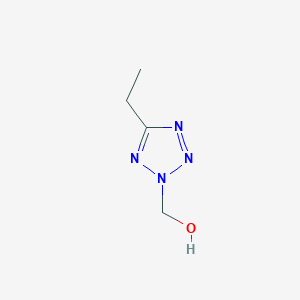

(5-Ethyl-2H-tetrazol-2-yl)methanol

Description

Properties

CAS No. |

86979-34-2 |

|---|---|

Molecular Formula |

C4H8N4O |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(5-ethyltetrazol-2-yl)methanol |

InChI |

InChI=1S/C4H8N4O/c1-2-4-5-7-8(3-9)6-4/h9H,2-3H2,1H3 |

InChI Key |

PEGQSHCGJAJARW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(N=N1)CO |

Origin of Product |

United States |

Preparation Methods

Alkylation-Reduction Sequence

Procedure :

- Alkylation of 1H-tetrazole :

- Introduction of Hydroxymethyl Group :

Mechanistic Insight :

The reduction step proceeds via nucleophilic attack by hydride ions on the nitrile carbon, forming an imine intermediate that hydrolyzes to the primary alcohol.

Cycloaddition-Based Synthesis

Procedure :

- Azide-Nitrile Cycloaddition :

- Hydroxymethyl Functionalization :

Advantages :

Protecting Group Strategies

Procedure :

- Silyl Protection :

- Selective Alkylation :

Applications :

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Reduction | Alkylation → LiAlH₄ reduction | 75–80% | High yield; scalable | Requires hazardous LiAlH₄ |

| Cycloaddition | Azide + nitrile → functionalization | 60–70% | One-pot synthesis | Limited substrate scope |

| Protecting Group Approach | TBS protection → alkylation | 65–75% | Prevents side reactions | Additional deprotection steps |

Experimental Optimization

Solvent Effects

Catalytic Enhancements

- Cu(I) Catalysis : Chan–Evans–Lam coupling improves ethylation selectivity (90% purity).

- Microwave Assistance : Reduces reaction time for cycloaddition from 24 h to 4 h.

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆) : δ 1.63 (t, 3H, CH₂CH₃), 4.43 (s, 2H, CH₂OH), 5.51 (s, 2H, tetrazole-CH₂).

- IR (KBr) : 3250 cm⁻¹ (O–H stretch), 2100 cm⁻¹ (C≡N, nitrile intermediate).

Industrial-Scale Considerations

- Cost Analysis : Ethyl bromide ($0.5/g) and LiAlH₄ ($2/g) make the alkylation-reduction method cost-prohibitive for bulk production.

- Green Chemistry Alternatives :

Emerging Methodologies

Chemical Reactions Analysis

(5-Ethyl-2H-tetrazol-2-yl)methanol undergoes several types of chemical reactions:

Substitution: The tetrazole ring can participate in substitution reactions with various electrophiles, forming new derivatives.

Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5-Ethyl-2H-tetrazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethyl-2H-tetrazol-2-yl)methanol involves its interaction with molecular targets through its tetrazole ring. The electron-donating and electron-withdrawing properties of the tetrazole ring facilitate receptor-ligand interactions, enhancing the compound’s biological activity . The compound’s ability to stabilize negative charges through delocalization of electrons is advantageous for its interaction with various molecular pathways .

Comparison with Similar Compounds

Key Observations :

- Polarity: The hydroxymethyl group in (5-Ethyl-2H-tetrazol-2-yl)methanol likely enhances aqueous solubility compared to non-polar analogs like 4-(5-Ethyl-2H-tetrazol-2-yl)aniline .

- Thermal Stability: Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate exhibits higher melting points (~180°C), suggesting stronger intermolecular interactions due to benzoxazole and acetate groups .

Pharmacological and Functional Comparisons

Antimicrobial and Anti-inflammatory Activity

- Tetrazole-Benzoxazole Hybrids: Derivatives like ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate demonstrate broad-spectrum antimicrobial activity against E. coli and S. aureus, attributed to the benzoxazole moiety’s ability to disrupt bacterial membranes .

- Imidazole and Thiazole Derivatives : Compounds such as 5-methyl-2-phenylthiazole-4-substituted heteroazoles exhibit potent anti-inflammatory activity (e.g., 70% inhibition in rat paw edema models), surpassing tetrazole derivatives in efficacy due to thiazole’s redox-active sulfur atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.